Cas no 186593-56-6 (1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-)

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)-, is a chiral compound with significant applications in organic synthesis. This ester features a unique 2-(hydroxymethyl) group and a phenylmethyl moiety, offering enhanced reactivity and selectivity. Its (2S)-configuration ensures predictable stereoselectivity in chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.
1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- structure
186593-56-6 structure
商品名:1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-
CAS番号:186593-56-6
MF:C12H15NO3
メガワット:221.252403497696
MDL:MFCD18071623
CID:1379752

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 化学的及び物理的性質

名前と識別子

    • 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-
    • (S)-1-benzyloxycarbonyl-2-azetidinemethanol
    • (S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
    • (S)-benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
    • MDL: MFCD18071623
    • インチ: 1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
    • InChIKey: SPFQXCNTSZHKDM-NSHDSACASA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC[C@H]1CO

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1125673-250mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
250mg
$370 2024-07-28
eNovation Chemicals LLC
Y1125673-50mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
50mg
$190 2025-02-19
eNovation Chemicals LLC
Y1125673-1g
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
1g
$1115 2025-02-19
eNovation Chemicals LLC
Y1125673-250mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
250mg
$370 2025-02-19
eNovation Chemicals LLC
Y1125673-100mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
100mg
$255 2025-02-19
eNovation Chemicals LLC
Y1125673-250mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
250mg
$370 2025-02-19
eNovation Chemicals LLC
Y1125673-50mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
50mg
$190 2024-07-28
eNovation Chemicals LLC
Y1125673-100mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1125673-5g
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1125673-500mg
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
186593-56-6 95%
500mg
$610 2025-02-19

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 関連文献

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1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-に関する追加情報

Introduction to 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6)

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is a member of the azetidine family, which is characterized by a four-membered ring structure. The presence of a chiral center at the 2-position and the phenylmethyl ester group contributes to its diverse reactivity and biological activity.

The chemical structure of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- is particularly noteworthy for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This property has been exploited in the development of metal-based pharmaceuticals and catalysts. Recent studies have shown that this compound can enhance the stability and solubility of metal complexes, which is crucial for their application in catalytic processes and drug delivery systems.

In the context of medicinal chemistry, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has been investigated for its potential as a prodrug or drug delivery vehicle. The hydroxymethyl group can be functionalized to introduce various therapeutic agents, while the azetidine ring provides structural rigidity that can improve the pharmacokinetic properties of the resulting conjugates. This makes it an attractive candidate for developing drugs with enhanced bioavailability and reduced side effects.

One of the key areas of research involving this compound is its role in the treatment of neurodegenerative diseases. Studies have shown that derivatives of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- can cross the blood-brain barrier more effectively than their parent compounds. This property is particularly important for delivering therapeutic agents to the central nervous system (CNS), where many neurodegenerative diseases originate. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced amyloid-beta aggregation in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Beyond its applications in neurodegenerative diseases, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has also shown promise in cancer research. The ability to functionalize the hydroxymethyl group with anticancer agents has led to the development of prodrugs that can be selectively activated at tumor sites. This approach minimizes systemic toxicity and enhances the therapeutic index of these drugs. A notable example is a study published in Cancer Research that reported a significant reduction in tumor growth in mouse models treated with a prodrug derived from this compound.

The synthetic accessibility of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. These methods typically involve stereoselective synthesis techniques such as asymmetric hydrogenation or enzymatic resolution to ensure high enantiomeric purity. The availability of high-purity material is crucial for downstream applications in drug discovery and development.

In addition to its pharmaceutical applications, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has found use in materials science and polymer chemistry. The presence of reactive functional groups allows it to be incorporated into various polymer architectures, leading to materials with unique properties such as enhanced mechanical strength or improved biocompatibility. For instance, a study published in Macromolecules described the synthesis of biodegradable polymers using this compound as a monomer unit. These polymers showed excellent biocompatibility and degradation profiles, making them suitable for biomedical applications such as tissue engineering and drug delivery.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have evaluated the biodegradability and ecotoxicity of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)-. Results indicate that this compound exhibits low toxicity to aquatic organisms and can be readily biodegraded under aerobic conditions. These findings support its use in environmentally friendly applications and align with sustainable chemistry principles.

In conclusion, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6) is a versatile compound with significant potential across multiple fields including medicinal chemistry, materials science, and environmental science. Its unique structural features and functional groups make it an attractive candidate for developing novel drugs, materials, and sustainable chemical processes. Ongoing research continues to uncover new applications and optimize its properties for various industrial and academic purposes.

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